2-(4-Acetylphenyl)-5-methylbenzoic acid
Overview
Description
2-(4-Acetylphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with an acetyl group at the para position and a methyl group at the meta position relative to the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylacetophenone with phthalic anhydride, followed by hydrolysis to yield the desired product. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: 2-(4-Acetylphenyl)-5-carboxybenzoic acid.
Reduction: 2-(4-Hydroxyphenyl)-5-methylbenzoic acid.
Substitution: 2-(4-Acetyl-3-nitrophenyl)-5-methylbenzoic acid (nitration product).
Scientific Research Applications
2-(4-Acetylphenyl)-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the acetyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity. The methyl group may also affect the compound’s hydrophobic interactions and overall stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-5-methylbenzoic acid: Lacks the acetyl group, which may result in different chemical reactivity and biological activity.
2-(4-Acetylphenyl)-benzoic acid: Lacks the methyl group, which may affect its physical properties and interactions with other molecules.
2-(4-Acetylphenyl)-5-chlorobenzoic acid:
Uniqueness
2-(4-Acetylphenyl)-5-methylbenzoic acid is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-acetylphenyl)-5-methylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-3-8-14(15(9-10)16(18)19)13-6-4-12(5-7-13)11(2)17/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJYTUZWCWJRQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689765 | |
Record name | 4'-Acetyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-86-0 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-acetyl-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261893-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Acetyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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